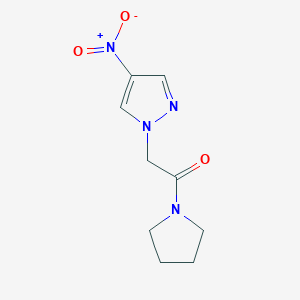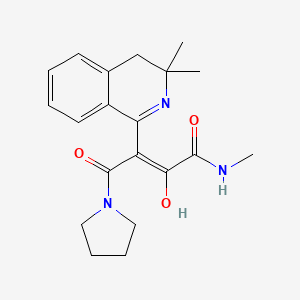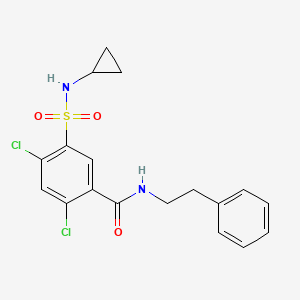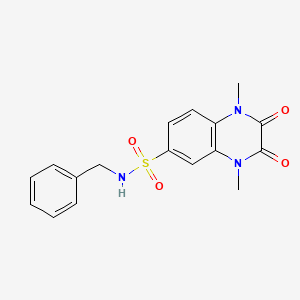![molecular formula C21H19N3O4 B11074506 2-hydroxy-N-{5-nitro-2-[(2-phenylethyl)amino]phenyl}benzamide](/img/structure/B11074506.png)
2-hydroxy-N-{5-nitro-2-[(2-phenylethyl)amino]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-N-{5-nitro-2-[(2-phenylethyl)amino]phenyl}benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-{5-nitro-2-[(2-phenylethyl)amino]phenyl}benzamide typically involves the condensation of 2-hydroxybenzoic acid with 5-nitro-2-[(2-phenylethyl)amino]aniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-{5-nitro-2-[(2-phenylethyl)amino]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Coupling Reactions: The amino group can participate in coupling reactions with various electrophiles to form new C-N bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Thionyl chloride, phosphorus tribromide.
Coupling Reactions: Electrophiles such as acyl chlorides or sulfonyl chlorides.
Major Products
Reduction: Formation of 2-amino-N-{5-nitro-2-[(2-phenylethyl)amino]phenyl}benzamide.
Substitution: Formation of derivatives with different functional groups replacing the hydroxyl group.
Scientific Research Applications
2-hydroxy-N-{5-nitro-2-[(2-phenylethyl)amino]phenyl}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-{5-nitro-2-[(2-phenylethyl)amino]phenyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
N-phenylbenzamide: A simpler benzamide derivative with similar structural features.
N-(2-hydroxyphenyl)benzamide: Another benzamide with a hydroxyl group on the phenyl ring.
N-(5-nitro-2-aminophenyl)benzamide: A compound with a nitro group and an amino group on the phenyl ring.
Uniqueness
2-hydroxy-N-{5-nitro-2-[(2-phenylethyl)amino]phenyl}benzamide is unique due to the presence of both a hydroxyl group and a nitro group on the benzamide structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H19N3O4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-hydroxy-N-[5-nitro-2-(2-phenylethylamino)phenyl]benzamide |
InChI |
InChI=1S/C21H19N3O4/c25-20-9-5-4-8-17(20)21(26)23-19-14-16(24(27)28)10-11-18(19)22-13-12-15-6-2-1-3-7-15/h1-11,14,22,25H,12-13H2,(H,23,26) |
InChI Key |
PBPJXXXGJQXUPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2,3-Dioxo-1,4-dihydroquinoxalin-6-yl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B11074438.png)
![1,4-Dichloro-2-{[2-(dodecylsulfanyl)-2-phenylethyl]sulfonyl}benzene](/img/structure/B11074440.png)
![Ethyl [5'-(3-chlorophenyl)-3'-[2-(methylthio)ethyl]-2,4',6'-trioxo-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate](/img/structure/B11074443.png)
![4,7,9-Trimethyl-3-phenyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B11074458.png)
![2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[2-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B11074465.png)
![1H-Pyrazole-4-sulfonamide, N-[(2-chlorophenyl)methyl]-1-ethyl-](/img/structure/B11074470.png)
![Quinoline, 4-(5-benzo[1,3]dioxol-5-yl-[1,2,4]oxadiazol-3-yl)-2-methyl-](/img/structure/B11074471.png)
![2-methoxy-N-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}benzamide](/img/structure/B11074478.png)

![2-Fluoro-6-[4-(4-fluorophenyl)piperazin-1-yl]benzonitrile](/img/structure/B11074487.png)
![5-benzyl-2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B11074495.png)

